1,3-Bis(pyridin-4-ylethynyl)benzene
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Overview
Description
1,3-Bis(pyridin-4-ylethynyl)benzene is an organic compound with the molecular formula C20H12N2. It is a derivative of benzene with two pyridine rings attached via ethynyl linkages at the 1 and 3 positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(pyridin-4-ylethynyl)benzene can be synthesized through a palladium-catalyzed cross-coupling reaction known as the Sonogashira coupling. This reaction involves the coupling of 1,3-diiodobenzene with 4-ethynylpyridine in the presence of a palladium catalyst, typically Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is scalable and can be adapted for larger-scale synthesis. The reaction conditions, including temperature, solvent, and catalyst concentrations, can be optimized to enhance yield and purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(pyridin-4-ylethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl linkages can be oxidized or reduced under specific conditions.
Coordination Chemistry: The nitrogen atoms in the pyridine rings can coordinate with metal ions, forming metal-organic complexes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens or nucleophiles can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coordination chemistry can result in metal-organic frameworks or complexes .
Scientific Research Applications
1,3-Bis(pyridin-4-ylethynyl)benzene has several scientific research applications, including:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to coordinate with metal ions.
Molecular Electronics: The compound’s unique electronic properties make it suitable for use in molecular electronic devices, such as single-molecule transistors and conductive polymers.
Biological Research: The compound’s ability to form complexes with metal ions can be exploited in biological assays and imaging techniques.
Mechanism of Action
The mechanism of action of 1,3-Bis(pyridin-4-ylethynyl)benzene primarily involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and molecular electronics. The ethynyl linkages also contribute to the compound’s electronic properties, facilitating electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(pyridin-4-ylethynyl)benzene: This compound has three pyridine-ethynyl groups attached to a benzene ring and is used in similar applications, such as MOFs and molecular electronics.
1,4-Bis(pyridin-4-ylethynyl)benzene: This compound has two pyridine-ethynyl groups attached to the 1 and 4 positions of the benzene ring and is also used in molecular electronics and coordination chemistry.
Uniqueness
1,3-Bis(pyridin-4-ylethynyl)benzene is unique due to its specific structural arrangement, which provides distinct electronic properties and coordination capabilities. This makes it particularly suitable for applications in molecular electronics and materials science, where precise control over electronic properties is essential .
Properties
Molecular Formula |
C20H12N2 |
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Molecular Weight |
280.3 g/mol |
IUPAC Name |
4-[2-[3-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C20H12N2/c1-2-19(6-4-17-8-12-21-13-9-17)16-20(3-1)7-5-18-10-14-22-15-11-18/h1-3,8-16H |
InChI Key |
XMENRJMGVOOPLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#CC2=CC=NC=C2)C#CC3=CC=NC=C3 |
Origin of Product |
United States |
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